molecular formula C9H11BClFO3 B6304605 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid CAS No. 2121511-67-7

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid

Cat. No.: B6304605
CAS No.: 2121511-67-7
M. Wt: 232.44 g/mol
InChI Key: XNFYHVCPFJIFRD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.44 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and isopropoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle exposure to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Properties

IUPAC Name

(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYHVCPFJIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182861
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-67-7
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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